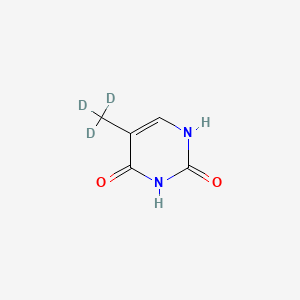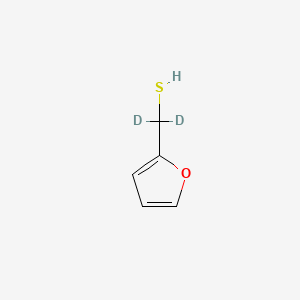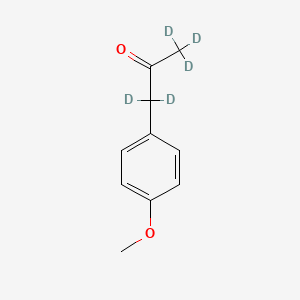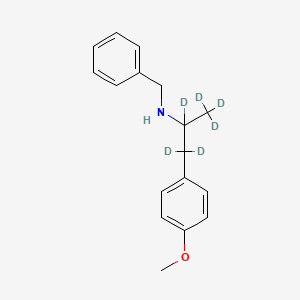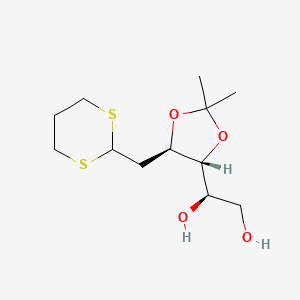
2-Deoxy-3,4-O-isopropylidene-D-arabino-hexose Propylene Dithioacetal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Deoxy-3,4-O-isopropylidene-D-arabino-hexose propylene dithioacetal is a compound that interacts with targeted enzymes implicated in pathological advancement to efficaciously impede or regulate their function . It belongs to the category of Carbohydrates, Nucleosides & Nucleotides .
Synthesis Analysis
A general method for the synthesis of 2-deoxyhexoses is described. 2-Deoxy-D-arabino-hexose and 2-deoxy-D-lyxo-hexose were prepared from D-glucose and D-galactose, respectively, by a route involving reduction of the respective 4,5-O-isopropylidene ketene diethyl dithioacetals with lithium aluminum hydride, followed by removal of the protecting groups .Molecular Structure Analysis
The 2-Deoxy-3,4-O-isopropylidene-D-arabino-hexose Propylene Dithioacetal molecule contains a total of 41 bonds. There are 19 non-H bonds, 4 rotatable bonds, 1 five-membered ring, 1 six-membered ring, 2 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, 2 ethers (aliphatic), and 2 sulfides .Chemical Reactions Analysis
The reaction sequence involves conversion of D-glucose to a fully protected open chain D-glucose aldehyde in 4 steps, further installation of the aglycon group by a Grignard reaction, introduction of the hydroxymethyl group by a sequential oxidation/aldol reaction/Canizzarro reduction, and finally benzylic oxidation and global deprotection .Physical And Chemical Properties Analysis
The molecular formula of the compound is C12H22O4S2 . It contains a total of 41 bonds, including 19 non-H bonds, 4 rotatable bonds, 1 five-membered ring, 1 six-membered ring, 2 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, 2 ethers (aliphatic), and 2 sulfides .Wissenschaftliche Forschungsanwendungen
Antiviral Research
Summary of the Application
This compound has profound potential as an antiviral warrior, specifically targeting RNA viruses, including the notorious hepatitis C virus .
Glucoprivic Feeding Research
Summary of the Application
This compound finds an application in glucoprivic feeding research to invoke and study the processes of counter-regulatory response (CRR) .
Enzyme Regulation
Summary of the Application
This compound is an extraordinary compound, adeptly interacting with targeted enzymes implicated in pathological advancement to efficaciously impede or regulate their function .
Antiviral Treatments
Summary of the Application
Its distinctive structural intricacies and chemical attributes grant it the commendable prowess to effectively impede viral replication, thereby illuminating auspicious avenues for the advancement of antiviral treatments .
Eigenschaften
IUPAC Name |
(1R)-1-[(4R,5R)-5-(1,3-dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4S2/c1-12(2)15-9(11(16-12)8(14)7-13)6-10-17-4-3-5-18-10/h8-11,13-14H,3-7H2,1-2H3/t8-,9-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOCFHXASDXWNZ-FXPVBKGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(CO)O)CC2SCCCS2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]([C@H](O1)[C@@H](CO)O)CC2SCCCS2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652537 |
Source


|
| Record name | 1-{(4R,5R)-5-[(1,3-Dithian-2-yl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl}ethane-1,2-diol (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Deoxy-3,4-O-isopropylidene-D-arabino-hexose Propylene Dithioacetal | |
CAS RN |
1217816-60-8 |
Source


|
| Record name | 1-{(4R,5R)-5-[(1,3-Dithian-2-yl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl}ethane-1,2-diol (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

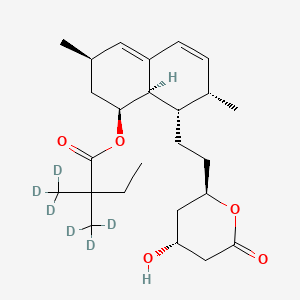
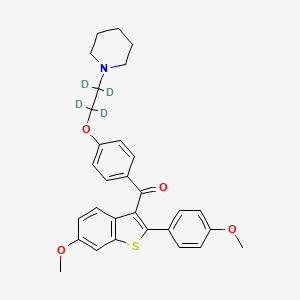
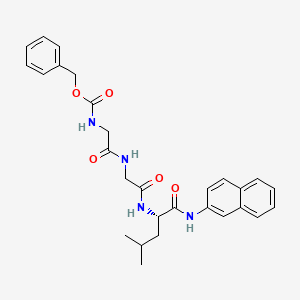
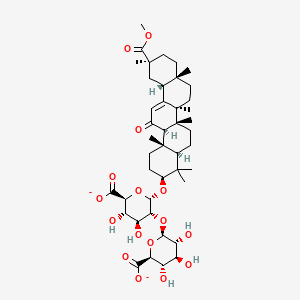

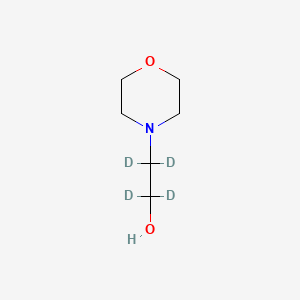
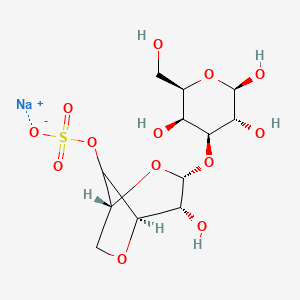
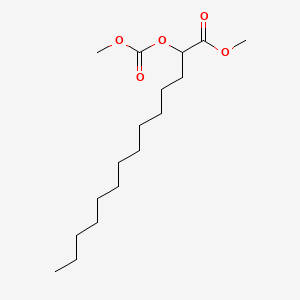
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-4,5-diol](/img/structure/B562284.png)
